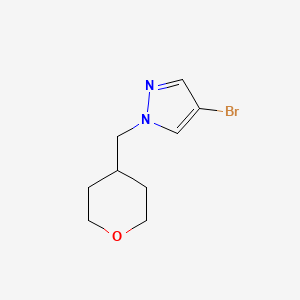

4-bromo-1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazole

Description

Properties

IUPAC Name |

4-bromo-1-(oxan-4-ylmethyl)pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BrN2O/c10-9-5-11-12(7-9)6-8-1-3-13-4-2-8/h5,7-8H,1-4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXZFAXKHZJWQPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1CN2C=C(C=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201201685 | |

| Record name | 4-Bromo-1-[(tetrahydro-2H-pyran-4-yl)methyl]-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201201685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1040377-11-4 | |

| Record name | 4-Bromo-1-[(tetrahydro-2H-pyran-4-yl)methyl]-1H-pyrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1040377-11-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-1-[(tetrahydro-2H-pyran-4-yl)methyl]-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201201685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Key Preparation Methods

Suzuki-Miyaura Cross-Coupling Reaction

The principal method reported for synthesizing intermediates closely related to the target compound involves a Suzuki cross-coupling between:

- 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-5-boronic acid pinacol ester (or its boronate analogs)

- 4-bromo-2-chlorobenzonitrile or related aryl bromides

This reaction is catalyzed by palladium complexes such as bis(triphenylphosphine)palladium(II) chloride or palladium acetate with triphenylphosphine as ligand.

Reaction Conditions:

| Parameter | Details |

|---|---|

| Catalyst | Pd(OAc)2 (palladium acetate), bis(triphenylphosphine)palladium(II) chloride |

| Ligand | Triphenylphosphine |

| Base | Sodium carbonate (Na2CO3) |

| Solvent | Mixtures of tetrahydrofuran (THF) with water, or acetonitrile-water, or THF-toluene-water |

| Temperature | Elevated temperatures (typically reflux or 70-90 °C) |

| Phase Transfer Catalyst | Tetrabutylammonium bromide (TBAB) in some variants |

Process Description:

- The boronic acid pinacol ester derivative of the pyrazole is reacted with the aryl bromide in the presence of the Pd catalyst and base.

- The reaction mixture is stirred at elevated temperature until completion.

- After reaction, solvents are partially distilled to near dryness.

- Water is added to precipitate the product.

- In some protocols, ethanol is added to facilitate crystallization and filtration of the product.

This method efficiently forms the pyrazole-aryl C-C bond, yielding intermediates which can be further transformed to the target compound.

Post-Coupling Functional Group Transformations

Following the Suzuki coupling, further transformations include:

- Acid treatment (e.g., 10% hydrochloric acid in ethanol or catalytic HCl in methanol) to remove protecting groups or to modify substituents.

- Neutralization with base to isolate the final compound.

These steps are critical for obtaining the final pyrazole derivative with the tetrahydropyranyl methyl substitution intact.

Detailed Reaction Scheme Summary

| Step | Reactants and Reagents | Conditions and Notes | Outcome |

|---|---|---|---|

| 1 | 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-5-boronic acid pinacol ester + 4-bromo-2-chlorobenzonitrile | Pd(OAc)2, triphenylphosphine, Na2CO3, acetonitrile-water or THF-water, 70-90 °C, TBAB (optional) | Formation of 2-chloro-4-(1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-5-yl)benzonitrile intermediate |

| 2 | Intermediate from Step 1 | Treatment with 10% HCl in ethanol or catalytic HCl in methanol, followed by neutralization with base | Deprotection or functional group modification yielding the target pyrazole derivative |

| 3 | Isolation | Addition of water, partial distillation, ethanol addition, filtration | Crystalline product of high purity |

Research Findings and Optimization Data

- Catalyst Loading: Effective Suzuki coupling was achieved with low palladium acetate loading, as low as 0.5–2 mol%, preferably 0.6–0.8 mol%, reducing catalyst costs without compromising yield.

- Solvent Systems: Acetonitrile-water biphasic systems facilitate easy isolation due to phase separation, avoiding extensive distillation steps.

- Phase Transfer Catalysts: Use of tetrabutylammonium bromide (TBAB) improved reaction rates and yields in some solvent mixtures.

- Isolation Techniques: Precipitation by water addition and crystallization from ethanol provide high purity products suitable for further transformations.

Summary Table of Preparation Parameters

| Parameter | Range/Details | Impact on Process |

|---|---|---|

| Catalyst loading | 0.5–2 mol% Pd(OAc)2 (optimal 0.6–0.8%) | Cost-effective, high catalytic efficiency |

| Base | Sodium carbonate | Neutralizes acid, promotes coupling |

| Solvent system | THF-water, acetonitrile-water, THF-toluene-water | Influences solubility, reaction rate, isolation ease |

| Temperature | 70–90 °C | Ensures reaction completion |

| Phase transfer catalyst | TBAB (optional) | Enhances reaction rate and yield |

| Isolation method | Water addition, distillation, ethanol crystallization | Facilitates product purification |

Concluding Remarks

The preparation of 4-bromo-1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazole relies heavily on palladium-catalyzed Suzuki cross-coupling reactions using boronate esters of the pyrazole and aryl bromides. Optimized reaction conditions emphasize low catalyst loading, biphasic solvent systems for ease of isolation, and mild post-reaction treatments for deprotection or functional group modification. The described methods are robust, scalable, and supported by patent literature demonstrating their industrial applicability.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazole can undergo various chemical reactions, including:

Oxidation: Oxidation reactions can convert the bromine atom to a hydroxyl group, forming this compound-3-ol.

Reduction: Reduction reactions can reduce the bromine atom to hydrogen, forming 4-hydroxy-1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazole.

Substitution: Substitution reactions can replace the bromine atom with other functional groups, such as alkyl or aryl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common reagents include alkyl halides and aryl halides, with reaction conditions varying based on the specific reagent used.

Major Products Formed:

Oxidation: this compound-3-ol

Reduction: 4-hydroxy-1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazole

Substitution: Various alkyl or aryl substituted pyrazoles

Scientific Research Applications

4-Bromo-1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazole has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

Biology: It is used in the study of biological systems, particularly in the development of new drugs and therapeutic agents.

Industry: It is used in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

4-Bromo-1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazole is similar to other brominated pyrazoles, such as 4-bromopyrazole and 4-bromo-1-methyl-1H-pyrazole. its unique structure, particularly the presence of the tetrahydro-2H-pyran-4-ylmethyl group, distinguishes it from these compounds and contributes to its distinct chemical and biological properties.

Comparison with Similar Compounds

Chemical Identity :

- Molecular Formula : C₈H₁₁BrN₂O

- Molecular Weight : 231.09 g/mol

- CAS RN : 1040377-02-3

- Structure : Features a pyrazole ring substituted with a bromine atom at position 4 and a tetrahydro-2H-pyran-4-ylmethyl group at position 1 (Figure 1).

Properties and Applications :

The tetrahydropyran (THP) moiety enhances solubility and metabolic stability, making this compound a valuable intermediate in medicinal chemistry. It is commercially available (e.g., CymitQuimica), though some inventory sizes are discontinued .

Comparison with Structurally Similar Compounds

Key Observations :

- Substituent Effects: The THP group in the target compound improves water solubility compared to lipophilic substituents like phenyl or naphthyl .

Antimicrobial Activity :

- Compounds like 4-(4-Bromo-3-(4-chlorophenyl)-1H-pyrazol-1-yl)benzenesulfonamide () exhibit antimicrobial activity, attributed to sulfonamide and aryl substituents . The target compound’s lack of such groups may limit direct antimicrobial utility unless further functionalized.

Therapeutic Potential:

Spectroscopic and Analytical Data

Table 2: Spectroscopic Comparisons

Notes:

- The target compound lacks reported spectral data, limiting direct comparisons. However, bromopyrazoles generally exhibit characteristic IR peaks for C-Br (~500–600 cm⁻¹) and NMR signals for pyrazole protons (~6.5–8.5 ppm) .

Biological Activity

4-Bromo-1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazole is a heterocyclic compound with potential biological activities that have garnered attention in medicinal chemistry. This compound, identified by its CAS number 1040377-02-3, has a molecular formula of CHBrNO and a molecular weight of approximately 231.09 g/mol. Its structure features a pyrazole ring substituted with a bromine atom and a tetrahydro-pyran moiety, which may influence its biological properties.

Biological Activity

The biological activity of this compound is primarily investigated in the context of its pharmacological potential, including anticancer and antimicrobial activities.

Anticancer Activity

Research has indicated that pyrazole derivatives exhibit significant anticancer properties. For instance, studies have reported that compounds with pyrazole frameworks can inhibit various cancer cell lines through mechanisms such as the inhibition of protein kinases involved in cell proliferation and survival pathways.

A study published in Bioorganic & Medicinal Chemistry highlighted the efficacy of pyrazole derivatives against cancer cell lines, noting that modifications to the pyrazole structure can enhance its potency against specific targets such as the Epidermal Growth Factor Receptor (EGFR) . The introduction of substituents like bromine may improve the compound's binding affinity to target proteins, thereby enhancing its anticancer activity.

Antimicrobial Activity

In addition to anticancer properties, some research has focused on the antimicrobial potential of pyrazole derivatives. The presence of halogen atoms, particularly bromine, has been associated with increased antimicrobial activity due to their ability to disrupt microbial cell membranes or interfere with metabolic processes .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of this compound. Key findings from SAR studies suggest:

- Substituent Effects : The position and nature of substituents on the pyrazole ring significantly affect biological activity. For example, electron-withdrawing groups tend to enhance potency against specific targets by improving binding interactions .

- Ring Modifications : Variations in the tetrahydro-pyran moiety can lead to alterations in solubility and bioavailability, impacting overall efficacy .

Case Studies

Several case studies have documented the biological effects of similar compounds:

- Study on Pyrazolo[3,4-b]pyridines : This study demonstrated that modifications in the pyrazolo structure resulted in varying degrees of cytotoxicity against cancer cell lines, establishing a direct correlation between structural changes and biological outcomes .

- Inhibition of Protein Kinases : Research has shown that certain pyrazole derivatives selectively inhibit protein kinases involved in cancer progression, further supporting their potential as therapeutic agents .

Data Table

| Property | Value |

|---|---|

| CAS Number | 1040377-02-3 |

| Molecular Formula | CHBrNO |

| Molecular Weight | 231.09 g/mol |

| Boiling Point | 328.5 ± 32 °C |

| Anticancer Activity | Inhibitory against various cancer cell lines |

| Antimicrobial Activity | Potentially effective against bacteria |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.